JNJ-64619178

Descripción general

Descripción

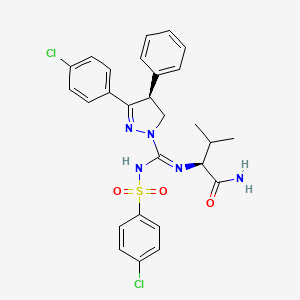

JNJ-64619178 es un novedoso inhibidor de molécula pequeña de la proteína arginina metiltransferasa 5 (PRMT5). PRMT5 es una enzima que metila los residuos de arginina en varios sustratos proteicos, jugando un papel crucial en la regulación de la expresión génica, el empalme del ARN y las vías de transducción de señales. La desregulación de PRMT5 se ha asociado con varios cánceres, incluidos los linfomas, el cáncer de pulmón y el cáncer de mama .

Aplicaciones Científicas De Investigación

JNJ-64619178 ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la oncología y la hematología. Ha demostrado una potente actividad antiproliferativa en varias líneas celulares de cáncer, incluidas las malignidades de pulmón, mama, páncreas y hematológicas . El compuesto está actualmente siendo evaluado en ensayos clínicos para pacientes con tumores sólidos avanzados, linfoma no Hodgkin y síndrome mielodisplásico de bajo riesgo . Además, se ha demostrado que this compound mata preferentemente células de leucemia mieloide aguda con mutaciones en el factor de empalme, destacando su potencial como terapia dirigida .

Mecanismo De Acción

JNJ-64619178 ejerce sus efectos inhibiendo selectivamente PRMT5. El compuesto se une simultáneamente al bolsillo de unión de SAM y al bolsillo de unión del sustrato proteico del complejo PRMT5/MEP50, lo que lleva a una inhibición pseudoirreversible. Esta inhibición da como resultado la acumulación de dimetilarginina simétrica (Sym-Arg) en las proteínas del spliceosoma, lo que altera el empalme del ARN y finalmente inhibe el crecimiento tumoral . Los objetivos moleculares y las vías involucradas incluyen la maquinaria de empalme y varias vías de transducción de señales reguladas por PRMT5 .

Análisis Bioquímico

Biochemical Properties

JNJ-64619178 interacts with PRMT5, an enzyme that regulates the activity of the splicing machinery through methylation of key spliceosome proteins . The inhibition of PRMT5 by this compound may target splicing factor gene mutant Myelodysplastic Syndromes (MDS) clones, leading to recovery of normal hematopoiesis .

Cellular Effects

This compound has demonstrated preferential killing of acute myeloid leukemia cells with splicing factor mutations . It influences cell function by causing an accumulation of splicing abnormalities, which can lead to the death of cells with certain genetic mutations .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PRMT5. This results in the disruption of the normal methylation process of spliceosome proteins, leading to an accumulation of splicing abnormalities .

Temporal Effects in Laboratory Settings

It has been observed that the compound shows dose-proportional pharmacokinetics and robust target engagement across all dose levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . Thrombocytopenia was identified as the only dose-limiting toxicity .

Metabolic Pathways

It is known that the compound interacts with PRMT5, an enzyme involved in the methylation of spliceosome proteins .

Transport and Distribution

It is known that the compound is a potent and selective inhibitor of PRMT5 .

Subcellular Localization

Given its role as a PRMT5 inhibitor, it is likely that it localizes to the same subcellular compartments as PRMT5 .

Métodos De Preparación

La síntesis de JNJ-64619178 implica una serie de reacciones químicas que comienzan a partir de derivados de adenosina. El compuesto se identificó mediante iteraciones de relación estructura-actividad (SAR) y optimizaciones farmacoquímicas. La ruta sintética incluye la formación de un compuesto principal de bisamina espiro 5′, que se somete a modificaciones adicionales para producir this compound . Las condiciones de reacción detalladas y los métodos de producción industrial son propietarios y no se divulgan públicamente.

Análisis De Reacciones Químicas

JNJ-64619178 experimenta varias reacciones químicas, principalmente relacionadas con su interacción con el complejo PRMT5/MEP50. El compuesto se une tanto al bolsillo de unión de la S-adenosilmetionina (SAM) como al de los sustratos proteicos de PRMT5, lo que lleva a su inhibición . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen análogos de SAM y condiciones específicas de unión que facilitan la interacción entre this compound y PRMT5. El producto principal formado a partir de estas reacciones es el complejo PRMT5 inhibido, lo que da como resultado la acumulación de anomalías de empalme en modelos preclínicos .

Comparación Con Compuestos Similares

JNJ-64619178 es único en su alta selectividad y potencia como inhibidor de PRMT5. Compuestos similares incluyen otros inhibidores de PRMT5 que se han desarrollado para la terapia del cáncer. this compound destaca por su inhibición prolongada de PRMT5 y su potente actividad antiproliferativa en una amplia gama de líneas celulares de cáncer . Otros compuestos similares incluyen EPZ015666 y GSK3326595, que también se dirigen a PRMT5 pero pueden diferir en sus mecanismos de unión y propiedades farmacocinéticas .

Propiedades

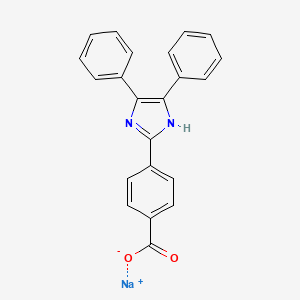

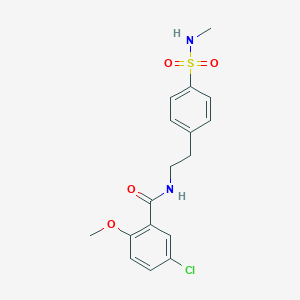

IUPAC Name |

(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSMLQTUDJVICQ-CJODITQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086772-26-9 | |

| Record name | Onametostat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

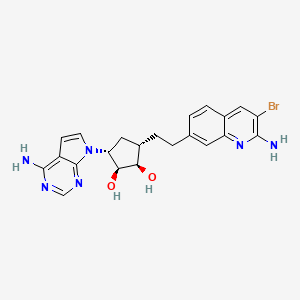

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)